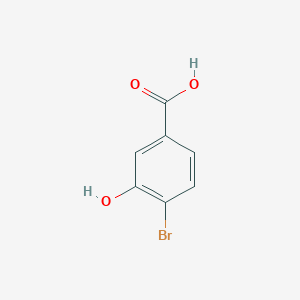

4-Brom-3-hydroxybenzoesäure

Übersicht

Beschreibung

4-Brom-3-hydroxybenzoesäure ist eine chemische Verbindung mit der Summenformel C₇H₅BrO₃ und einem Molekulargewicht von 217,02 g/mol . Es handelt sich um einen weißen bis cremefarbenen Feststoff, der zur Klasse der Phenole und Monophenole gehört . Diese Verbindung ist ein Metabolit von Brocresin und wirkt als Histidin-Decarboxylase-Inhibitor .

Wissenschaftliche Forschungsanwendungen

4-Brom-3-hydroxybenzoesäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet.

Industrie: Es wird bei der Herstellung anderer Chemikalien und Arzneimittel verwendet.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet die Inhibition von Histidin-Decarboxylase (HDC) und aromatischer L-Aminosäure-Decarboxylase . Es hemmt diese Enzyme mit einem IC50 von 1 mM sowohl für fetale Ratten als auch für Ratten-Magen-HDC . Die Inhibition dieser Enzyme beeinflusst die Stoffwechselwege, die Histidin und aromatische Aminosäuren betreffen .

Biochemische Analyse

Biochemical Properties

4-Bromo-3-hydroxybenzoic acid interacts with histidine decarboxylase (HDC) and aromatic-L-amino acid decarboxylase . It inhibits these enzymes with an IC50 of about 1 mM for both enzymes . The nature of these interactions involves the binding of 4-Bromo-3-hydroxybenzoic acid to the active sites of these enzymes, thereby inhibiting their activity .

Cellular Effects

The inhibition of HDC and aromatic-L-amino acid decarboxylase by 4-Bromo-3-hydroxybenzoic acid can have significant effects on cellular processes . By inhibiting HDC, it can reduce the production of histamine, a key mediator of inflammatory responses . Similarly, the inhibition of aromatic-L-amino acid decarboxylase can affect the synthesis of neurotransmitters, potentially impacting neuronal signaling .

Molecular Mechanism

The molecular mechanism of action of 4-Bromo-3-hydroxybenzoic acid involves its binding to the active sites of HDC and aromatic-L-amino acid decarboxylase . This binding inhibits the activity of these enzymes, leading to reduced production of histamine and neurotransmitters .

Metabolic Pathways

4-Bromo-3-hydroxybenzoic acid is involved in the metabolic pathways of Brocresine . It interacts with HDC and aromatic-L-amino acid decarboxylase, which are key enzymes in the biosynthesis of histamine and neurotransmitters .

Vorbereitungsmethoden

4-Brom-3-hydroxybenzoesäure kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Syntheseweg beinhaltet die Bromierung von 3-Hydroxybenzoesäure unter Verwendung von Brom in Gegenwart eines Katalysators wie Essigsäure . Die Reaktion wird typischerweise in einem halogenierten Alkanlösungsmittel oder einem Etherlösungsmittel bei Temperaturen im Bereich von -10 bis 50 °C durchgeführt . Dieses Verfahren zeichnet sich durch einen geringen Lösungsmittelverbrauch, eine einfache Handhabung und eine hohe Ausbeute aus, was es für die industrielle Produktion geeignet macht .

Analyse Chemischer Reaktionen

4-Brom-3-hydroxybenzoesäure durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann je nach verwendetem Oxidationsmittel zu verschiedenen Produkten oxidiert werden.

Reduktion: Reduktionsreaktionen können this compound in verschiedene Derivate umwandeln.

Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, bei denen das Bromatom durch andere Nukleophile ersetzt wird.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind N-Bromsuccinimid (NBS) für die Bromierung und verschiedene Reduktionsmittel für Reduktionsreaktionen . Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wirkmechanismus

The mechanism of action of 4-Bromo-3-hydroxybenzoic acid involves the inhibition of histidine decarboxylase (HDC) and aromatic-L-amino acid decarboxylase . It inhibits these enzymes with an IC50 of 1 mM for both rat fetal and rat gastric HDC . The inhibition of these enzymes affects the metabolic pathways involving histidine and aromatic amino acids .

Vergleich Mit ähnlichen Verbindungen

4-Brom-3-hydroxybenzoesäure kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

3-Brom-4-hydroxybenzoesäure: Diese Verbindung hat eine ähnliche Struktur, jedoch mit Brom- und Hydroxylgruppen an verschiedenen Positionen.

4-Hydroxybenzoesäure: Fehlt das Bromatom, wodurch sie in bestimmten Substitutionsreaktionen weniger reaktiv ist.

Eigenschaften

IUPAC Name |

4-bromo-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAJSESFUWIYFNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20423595 | |

| Record name | 4-Bromo-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14348-38-0 | |

| Record name | 4-Bromo-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

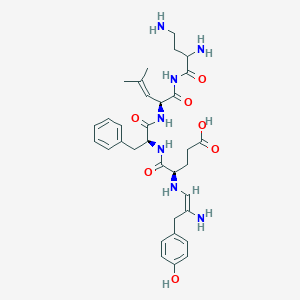

Q1: What is the significance of 4-Bromo-3-hydroxybenzoic acid in the context of histamine-related conditions?

A1: Research suggests that 4-Bromo-3-hydroxybenzoic acid acts as a histidine decarboxylase inhibitor. [] Histidine decarboxylase is the enzyme responsible for converting histidine to histamine in the body. [] By inhibiting this enzyme, 4-Bromo-3-hydroxybenzoic acid could potentially regulate histamine levels and mitigate the effects of excessive histamine release. This is particularly relevant in conditions where histamine plays a significant role, such as hypersensitivity reactions.

Q2: Can you elaborate on the research findings that support the use of 4-Bromo-3-hydroxybenzoic acid in managing histamine-related conditions?

A2: A study investigating PEGylated liposomal doxorubicin (PLD)-induced hypersensitivity reactions in breast cancer patients found a correlation between elevated histidine levels and the occurrence of immediate hypersensitivity reactions. [] The researchers then conducted in vivo experiments in rats, demonstrating that exogenous histidine exacerbated hypersensitivity reactions and increased IgE plasma levels after PLD injection. [] Importantly, administering 4-Bromo-3-hydroxybenzoic acid, the histidine decarboxylase inhibitor, showed promising results by improving symptoms and reducing IgE levels in these rats. [] These findings suggest a potential therapeutic application for 4-Bromo-3-hydroxybenzoic acid in managing histamine-mediated hypersensitivity reactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide](/img/structure/B121352.png)

![[(7S)-6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] piperazine-1-carboxylate;hydrochloride](/img/structure/B121372.png)